molecular formula C17H19N7O2 B139397 Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate CAS No. 43111-51-9

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate

Cat. No. B139397
CAS RN: 43111-51-9
M. Wt: 353.4 g/mol
InChI Key: BDYWKUSEZMEPPR-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate is a chemical compound . It is also known as 4- [ [ (2,4-diamino-6-pteridinyl)methyl] (methyl)amino]benzoic acid . The chemical formula for this compound is C₁₇H₁₉N₇O₂ .


Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . This compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Molecular Structure and Bonding

The molecule of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is linked by hydrogen bonds into chains and frameworks, indicating potential significance in understanding molecular interactions and designing supramolecular structures. These interactions provide insight into the assembly and properties of complex molecular systems, which is fundamental in materials science and pharmaceuticals (Portilla et al., 2007).

Synthesis and Industrial Application

Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate demonstrates stable and high yield synthesis technology, suggesting its applicability in industrial production. The method described is efficient and could be utilized for large-scale production, indicating its potential relevance in various industries, including pharmaceuticals and chemicals (Fang Qiao-yun, 2012).

Chemical Reactions and Derivatives

The study on the reaction of chlorimuron‐ethyl with diazomethane leads to the synthesis of various derivatives, suggesting a pathway for creating new compounds with potential applications in chemistry and biology. This research contributes to the field of synthetic chemistry and could lead to the development of new substances with specific properties (Choudhury & Dureja, 1996).

Potential in Biochemistry and Molecular Biology

Ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, including ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate, have demonstrated significant anti-juvenile hormone activities. This finding is crucial for understanding the hormonal regulation in insects and could be applied in developing new methods for pest control or studying insect development (Yamada et al., 2016).

Future Directions

Antimetabolites of folic acid, which this compound may be related to, represent a large group of drugs and drug candidates, including those for cancer chemotherapy . The future directions for this compound could involve further exploration of its potential applications in this area.

properties

IUPAC Name

ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYWKUSEZMEPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327851
Record name ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate

CAS RN

43111-51-9
Record name ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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